

Application Notes: Development of Ibuprofen Potassium Loaded Nano-emulsions and Nano-emulgels

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Compound of Interest

Compound Name: *Ibuprofen potassium*

Cat. No.: *B1603587*

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Introduction

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a BCS Class II drug characterized by low solubility and high permeability.[1][2] While effective, its oral administration can lead to gastrointestinal side effects.[3] The potassium salt of ibuprofen offers improved aqueous solubility. Formulating **ibuprofen potassium** into nano-sized delivery systems, such as nano-emulsions and nano-emulgels, for topical or transdermal application presents a promising strategy to enhance drug delivery, improve bioavailability, and minimize systemic side effects.[3][4]

Nano-emulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant, with droplet sizes typically under 200 nm.[3][5] Their small droplet size provides a large surface area, which can enhance the permeation of the drug through the skin.[3][6] For topical applications, the liquid consistency of nano-emulsions can be modified by incorporating them into a gel matrix, forming a nano-emulgel. This approach combines the benefits of a nano-emulsion with the favorable properties of a gel, such as controlled drug release, ease of application, and improved skin adhesion.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of **ibuprofen potassium** loaded nano-emulsions and their subsequent development into nano-emulgels.

Experimental and Logical Workflow

The following diagram outlines the comprehensive workflow for the development and characterization of **ibuprofen potassium** loaded nano-emulsions and nano-emulgels, from initial material selection to final product evaluation.

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